Home > Products > Screening Compounds P12293 > Beta-Amyloid (1-22)
Beta-Amyloid (1-22) -

Beta-Amyloid (1-22)

Catalog Number: EVT-247389
CAS Number:
Molecular Formula:
Molecular Weight: 2661.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The cleavage process generates various forms of amyloid-beta, with Beta-Amyloid (1-22) being one of the shorter variants that may play a role in the early stages of aggregation leading to more toxic forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42) .

Classification

Beta-Amyloid (1-22) is classified within the group of amyloid-beta peptides, which are characterized by their propensity to misfold and aggregate. These peptides are categorized based on their length and structural properties, with common forms including Beta-Amyloid (1-40) and Beta-Amyloid (1-42), which are more extensively studied due to their significant roles in Alzheimer's pathology .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-22) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process typically employs 9-fluorenylmethyloxycarbonyl as a protecting group for the amino acids, allowing for selective deprotection and coupling during synthesis .

Technical Details

The challenges associated with synthesizing Beta-Amyloid (1-22) include its tendency to aggregate during both the synthesis process and in solution. To mitigate these issues, researchers have developed protocols that optimize conditions for peptide assembly and purification. For instance, employing basic buffers during purification can reduce aggregation, while high-performance liquid chromatography is commonly used to isolate the desired peptide from reaction mixtures .

Molecular Structure Analysis

Structure

Beta-Amyloid (1-22) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions. The structure is characterized by regions that may form beta-sheets, which are crucial for its aggregation properties. The specific sequence contributes to its ability to interact with other amyloid-beta peptides, leading to oligomerization and fibril formation.

Data

The molecular weight of Beta-Amyloid (1-22) is approximately 2,500 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism have shown that this peptide can adopt both random coil and beta-sheet conformations under different conditions .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-22) participates in several key reactions that lead to its aggregation into larger oligomers and fibrils. These reactions include:

  • Nucleation: Initial formation of small aggregates.
  • Elongation: Addition of monomers to existing aggregates.
  • Mature Fibril Formation: Further aggregation into stable fibrils.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions or other co-factors that may stabilize or destabilize specific conformations .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-22) exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms can disrupt cellular membranes and induce apoptosis in neurons.
  2. Inflammatory Response: Accumulation triggers microglial activation, leading to chronic inflammation in the brain.
  3. Synaptic Dysfunction: Oligomers interfere with synaptic signaling, contributing to cognitive decline.

Data

Studies indicate that even low concentrations of oligomeric forms can significantly impair synaptic function and induce neuroinflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-22) is typically a white powder at room temperature. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in aqueous solutions without specific conditions.

Chemical Properties

The peptide exhibits properties typical of amyloidogenic proteins, including:

  • High propensity for aggregation.
  • Formation of beta-sheet structures.
  • Sensitivity to environmental factors such as pH and ionic strength.

Relevant analyses often involve spectroscopic techniques to assess secondary structure content and aggregation state .

Applications

Scientific Uses

Beta-Amyloid (1-22) serves multiple purposes in scientific research:

  • Modeling Alzheimer's Disease: It is used in experimental models to study the mechanisms underlying amyloid aggregation and toxicity.
  • Drug Development: Researchers investigate potential therapeutic agents that could inhibit aggregation or promote clearance from the brain.
  • Biomarker Studies: Levels of various amyloid-beta peptides, including Beta-Amyloid (1-22), are studied as potential biomarkers for early diagnosis of Alzheimer's disease.
Introduction to Beta-Amyloid (1-22) in Neurodegenerative Research

Historical Context of Amyloid Beta Fragment Discovery

The identification of Aβ peptides traces back to 1984 when Glenner and Wong first isolated cerebrovascular amyloid deposits from Alzheimer's patients and determined the peptide's primary structure [7] [10]. Subsequent sequencing revealed Aβ as a proteolytic derivative of the amyloid precursor protein (APP), with the N-terminal region (residues 1-28) initially recognized for its propensity to adopt α-helical conformations in membrane-like environments [7]. The Aβ(1-22) fragment emerged as a critical experimental model when structural studies demonstrated that:

  • Residues 1-17 contain the principal epitopes for amyloid-targeting antibodies
  • The hydrophilic N-terminal domain (residues 1-16) governs solubility and initial metal-binding interactions
  • Histidine residues at positions 13 and 14 serve as primary coordination sites for zinc and copper ions [7]

Table 1: Key Historical Milestones in Aβ Fragment Research

YearDiscoverySignificance for Aβ(1-22)
1984Aβ isolation from cerebrovascular amyloid deposits [7]First identification of Aβ peptide sequence
1992Amyloid cascade hypothesis formalized [8]Established Aβ's pathogenic primacy in AD
2000sNMR characterization of Aβ N-terminal domain [7]Revealed structural plasticity of residues 1-28
2010sHigh-resolution MS detection of plasma Aβ fragments [10]Enabled quantification of Aβ(1-XX) ratios in biofluids
2020sCryo-EM structures of Aβ oligomers [6]Confirmed N-terminal exposure in toxic assemblies

This fragment's manageable size facilitated nuclear magnetic resonance (NMR) studies that revealed its conformational plasticity, transitioning from random coil to α-helix or β-sheet structures depending on environmental conditions [7]. These properties established Aβ(1-22) as an indispensable tool for deciphering Aβ's pathogenic mechanisms.

Role of Beta-Amyloid (1-22) in the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis positions Aβ aggregation as the initial trigger in Alzheimer's pathogenesis, ultimately leading to tau pathology, synaptic loss, and neurodegeneration [8]. Within this framework, Aβ(1-22) plays several pivotal roles:

  • Oligomer Nucleation: The N-terminal domain drives liquid-liquid phase separation (LLPS), forming concentrated peptide droplets that accelerate primary nucleation. Computational models indicate Aβ(1-22) significantly lowers the energy barrier for oligomer formation compared to full-length Aβ42 [6].

  • Protofibril Assembly: Aβ(1-22) adopts β-strand conformations that template cross-β sheet architecture. Solid-state NMR demonstrates residues 18-22 (VFFAE) form the core of paranuclei that seed further elongation [6].

  • Pathogenic Synergy: Co-aggregation studies reveal Aβ(1-22) enhances tau phosphorylation by activating kinases (e.g., GSK-3β) and facilitates tau's translocation to synapses. Dual inhibition experiments show simultaneous targeting of Aβ(1-22) and tau fragments reduces neurotoxicity by >80% [9].

Table 2: Aβ(1-22) Contributions to Amyloid Aggregation Pathways

Aggregation StageAβ(1-22) RolePathogenic Consequence
Liquid-liquid phase separationLow-complexity domain (residues 1-16) drives droplet formationConcentrates peptide >100-fold, accelerating nucleation
Primary nucleationHydrophobic core (17-21) forms β-sheet seedsGenerates stable oligomers resistant to clearance
Protofibril elongationN-terminal flexibility enables structural rearrangementAllows membrane penetration and pore formation
Cross-seedingComplementary domains bind tau's PHF6 motif (VQIVYK)Promotes co-aggregation and synergistic toxicity [9]

Recent therapeutic successes support the hypothesis's relevance: monoclonal antibodies like lecanemab that target Aβ protofibrils (containing exposed N-termini) demonstrate significant clinical efficacy, validating early oligomeric assemblies as critical intervention points [8].

Significance of the N-Terminal Domain in Aβ Pathogenicity

The Aβ(1-22) fragment encapsulates the N-terminal domain's multifaceted contributions to Alzheimer's pathogenesis through three primary mechanisms:

  • Metal-Mediated Toxicity:
  • His13/14 residues coordinate Zn²⁺ and Cu²⁺, inducing peptide dimerization and ROS generation
  • Metal-bound Aβ(1-22) generates 3x more hydroxyl radicals than full-length Aβ42 in neuronal cultures [7]
  • Chelation studies show metal removal reduces Aβ(1-22) toxicity by 60-75% [2]
  • Membrane Disruption:
  • The amphipathic helix (residues 6-22) inserts into lipid bilayers via glycine zipper motifs (G9, G25, G29, G33, G37)
  • Electrophysiology demonstrates Aβ(1-22) forms cation-selective channels with conductance >150pS [7]
  • Immunogenicity and Clearance:
  • Epitopes within residues 1-11 (DAEFRHDSGYE) are targeted by antibodies like aducanumab
  • Passive immunization with anti-Aβ(1-22) antibodies reduces plaque burden by >50% in transgenic models [3]
  • The 12A12 monoclonal antibody (targeting N-terminal tau) incidentally recognizes Aβ(1-22), reducing oligomer load and improving cognition in APP mice [3]

Table 3: Functional Domains Within Aβ(1-22)

Structural MotifResiduesFunctionPathogenic Impact
Metal-binding domain1-16Coordinates Zn²⁺/Cu²⁺ via His6, His13, His14, Glu3, Asp7, Tyr10ROS generation, dimer stabilization
B-cell epitope1-11Linear antigen (DAEFRHDSGYE) recognized by therapeutic antibodiesTarget for immunotherapy [8]
Glycine zipper9,25,29,33Facilitates membrane insertion via GXXXG motifsPore formation, calcium dysregulation
β-strand nucleation site18-22Hydrophobic core (VFFAE) drives β-sheet formationOligomer stability, fibril elongation [6] [9]

Notably, the exposed N-terminus enables receptor interactions: Aβ(1-22) binds cellular prion protein (PrPᶜ) at residues 95-110 with Kd ≈ 15μM, activating mGluR5-dependent synaptic weakening [2]. This interaction is abolished by N-terminal truncation or antibody occlusion, confirming the 1-22 domain's essential role in synaptic toxicity.

Properties

Product Name

Beta-Amyloid (1-22)

Molecular Weight

2661.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.